![molecular formula C14H19NO4 B3082551 4-BOC-aminophenylacetic acid, methyl ester CAS No. 112918-77-1](/img/structure/B3082551.png)
4-BOC-aminophenylacetic acid, methyl ester
Overview
Description
4-BOC-aminophenylacetic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an ester derivative of 4-BOC-aminophenylacetic acid, which is a non-proteinogenic amino acid. The BOC group in the compound acts as a protecting group for the amino group, making it a useful intermediate for the synthesis of other compounds. In
Scientific Research Applications
Peptide Synthesis
The Boc (tert-butoxycarbonyl) group is widely used for protecting amino functions during peptide synthesis. When an amino group needs protection, converting it to the Boc-derivative is a common strategy. Boc-amino acids were initially employed in peptide synthesis and complemented benzyl carbamates (Cbz-compounds). Unlike benzyl carbamates, Boc can be cleaved by mild acidolysis, making it a versatile choice for temporary protection of the α-amino group in solid-phase peptide synthesis .
Dual Protection of Amino Functions
Primary amines can accommodate two protecting groups, and Boc is often used in dual protection scenarios. This review highlights cases where mutual interaction between two Boc-groups on the same nitrogen facilitates cleavage. The Boc group’s stability under mild acidolysis conditions makes it advantageous for dual protection strategies .
Green and Eco-Friendly Boc Protection
Efficient and eco-friendly methods for Boc protection have been developed. A catalyst and solvent-free approach allows almost quantitative Boc protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This green route minimizes environmental impact and provides a practical way to protect amino groups .
Photocatalytic Ester Synthesis
Recent research has explored photocatalytic synthesis using Boc-protected compounds. For instance, Acr±Mes ClO4− photocatalyst can activate the methyl group in toluene derivatives, leading to the formation of desired esters. This innovative approach demonstrates the versatility of Boc-protected molecules in synthetic chemistry .
properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVCXLXHFUCMFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-BOC-aminophenylacetic acid, methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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